3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c20-10-16-18(22-8-7-21-16)27-13-4-3-9-25(12-13)19(26)17-11-23-14-5-1-2-6-15(14)24-17/h1-2,5-8,11,13H,3-4,9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXNSVLISDCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the quinoxaline-2-carbonyl intermediate. This intermediate is then reacted with piperidin-3-yl and pyrazine-2-carbonitrile under specific conditions to form the final compound. Common synthetic methods include:
Suzuki–Miyaura coupling: This method involves the use of palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Nucleophilic substitution: This reaction involves the substitution of a leaving group by a nucleophile, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, quinoxaline-based compounds have shown efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of the piperidine moiety in the structure of 3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may enhance its bioactivity by improving solubility and bioavailability.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Quinoxaline Derivative A | 0.22 | Bactericidal |
| Quinoxaline Derivative B | 0.25 | Fungicidal |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Quinoxaline derivatives have been reported to inhibit key enzymes involved in cancer progression, such as DNA topoisomerases and kinases . Preliminary studies indicate that the presence of a pyrazine ring can enhance the cytotoxicity of the compound.
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific biological targets. Molecular docking studies suggest that it may bind effectively to protein targets associated with disease pathways, thereby modulating their activity .
Case Study: In Vivo Efficacy
A study utilizing animal models demonstrated that compounds similar to this compound exhibited significant tumor reduction compared to controls. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent .
Material Science Applications
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its application in synthesizing novel materials with advanced properties. Its ability to form complexes with metals and other organic molecules positions it as a candidate for developing new catalysts or sensors in material science .
| Material Type | Application | Properties |
|---|---|---|
| Catalysts | Organic reactions | Enhanced selectivity |
| Sensors | Environmental monitoring | High sensitivity |
Biological Activity
The compound 3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a piperidine ring and a pyrazine carbonitrile group. The structural complexity contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₃N₅O₂ |
| Molecular Weight | 273.29 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of quinoxaline derivatives often involves interaction with various molecular targets:
- DNA Intercalation : The quinoxaline moiety can intercalate into DNA, inhibiting replication and transcription.
- Receptor Interaction : The piperidine component may interact with neurotransmitter receptors, influencing neuropharmacological pathways.
Antimicrobial Activity
Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.35 | 0.70 |
These results indicate that the compound possesses bactericidal activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, revealing promising results:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (cervical cancer) | 0.126 |
| SMMC-7721 (liver cancer) | 0.071 |
| K562 (leukemia) | 0.164 |
The structure-activity relationship studies suggest that modifications to the quinoxaline and piperidine components significantly influence anticancer efficacy.
Case Studies
- Antimicrobial Evaluation : A study assessed the compound's effectiveness against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results indicated strong activity against Staphylococcus aureus and other clinically relevant bacteria .
- Anticancer Studies : In a recent investigation involving multiple cancer cell lines, the compound exhibited potent growth inhibition, particularly in liver and cervical cancer cells . The SAR analysis indicated that electron-donating substituents enhance activity, while electron-withdrawing groups diminish it.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Quinoxaline vs.
- logP Trends : The target compound’s higher predicted logP (~3.8) versus BK71781 (2.8) and BK76127 (~2.5) suggests greater lipophilicity, which may complicate chromatographic purification, as seen in similar chalcone derivatives .
Research Findings and Discussion
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
